molecular formula C14H14F3N3O2 B1524864 2,2,2-trifluoroethyl N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)carbamate CAS No. 1311315-44-2

2,2,2-trifluoroethyl N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)carbamate

Cat. No.: B1524864
CAS No.: 1311315-44-2
M. Wt: 313.27 g/mol
InChI Key: ONGXOUYTWKVICF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)carbamate is a chemical compound characterized by its trifluoroethyl group and a benzyl-3-methyl-1H-pyrazol-5-yl carbamate moiety

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoroethyl group imparts unique properties to the resulting compounds, making them valuable in various chemical reactions.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors. Its ability to interact with specific biological targets makes it a useful tool in understanding biological processes.

Medicine: In the medical field, 2,2,2-trifluoroethyl N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)carbamate is being investigated for its therapeutic properties. It has shown promise in the development of new drugs for treating various diseases.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.

Biochemical Analysis

Biochemical Properties

2,2,2-trifluoroethyl N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzyme active sites, potentially inhibiting or modulating their activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their function and affecting the overall biochemical processes within the cell . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions, depending on the specific enzyme or protein involved.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior . Additionally, it can impact metabolic pathways by altering the activity of key enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting enzyme activity . Alternatively, it could enhance enzyme activity by stabilizing the enzyme-substrate complex. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity. These long-term effects are essential for evaluating the potential therapeutic applications and safety of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is critical for determining its therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, thereby affecting the overall energy production within the cell. Additionally, this compound can interact with cofactors such as NADH and FADH2, further influencing metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within the cell, ensuring its proper localization and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)carbamate typically involves the reaction of 1-benzyl-3-methyl-1H-pyrazol-5-amine with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry to enhance efficiency and safety. The process involves the continuous addition of reagents and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The trifluoroethyl group can be oxidized under specific conditions.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride can be used.

  • Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Trifluoroethyl derivatives with different oxidation states.

  • Reduction: Reduced forms of the compound.

  • Substitution: Derivatives with different substituents on the benzyl group.

Comparison with Similar Compounds

  • 2,2,2-Trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate

  • 2,2,2-Trifluoroethyl N-(1-phenyl-3-methyl-1H-pyrazol-5-yl)carbamate

Uniqueness: 2,2,2-Trifluoroethyl N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)carbamate stands out due to its specific trifluoroethyl group and benzyl moiety, which confer unique chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-benzyl-5-methylpyrazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2/c1-10-7-12(18-13(21)22-9-14(15,16)17)20(19-10)8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGXOUYTWKVICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)OCC(F)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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